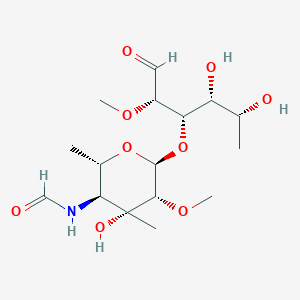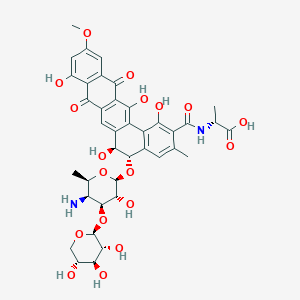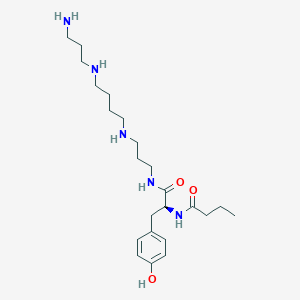
(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethanesulfonyl compounds, such as trifluoromethanesulfonyl azide, are widely used in organic synthesis and drug development . They are often employed as bifunctional reagents in reactions .
Synthesis Analysis
The preparation of vicinal trifluoromethyl azides, which have widespread applications in organic synthesis and drug development, is generally limited to transition-metal-catalyzed three-component reactions . A simple and metal-free method that rapidly provides these building blocks from abundant alkenes and trifluoromethanesulfonyl azide (N3SO2CF3) has been reported .
Molecular Structure Analysis
The molecular structure of trifluoromethanesulfonyl compounds is characterized by the presence of both CF3 and N3 groups . These structures have high biological significance due to the unique physical and electronic properties of the trifluoromethyl group .
Chemical Reactions Analysis
Trifluoromethanesulfonyl azide acts as a bifunctional reagent to concurrently incorporate both CF3 and N3 groups . This avoids the use of their expensive and low atom economic precursors .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethanesulfonyl compounds are influenced by the unique physical and electronic properties of the trifluoromethyl group .
Applications De Recherche Scientifique
Applications in Organic Synthesis
Trifluoromethanesulfonic acid and its derivatives, which share similar functional groups to (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, are widely used in organic synthesis. Their applications include electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and syntheses of carbo- and heterocyclic structures. The high protonating power and low nucleophilicity of these compounds make them efficient for generating cationic species from organic molecules, which can be studied and applied in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Environmental Impact
Perfluoroalkyl and polyfluoroalkyl substances (PFAS), which include functional groups similar to those in (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, have been studied for their environmental persistence and potential toxicological impacts. For instance, microbial degradation studies of polyfluoroalkyl chemicals suggest that when released into the environment, they can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), compounds known for their persistence and bioaccumulation potential. Understanding the biodegradation pathways and half-lives of these substances is crucial for assessing their environmental fate and impact (Liu & Avendaño, 2013).
Material Science and Application
Derivatives of trifluoromethanesulfonyl compounds are also relevant in material science, particularly in the development of novel materials with specific electronic or photonic properties. For example, hexaazatriphenylene (HAT) derivatives, which involve complex aromatic systems potentially related to the functional groups in (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, have been used in a wide range of applications from semiconductors to sensors. These compounds' rigid, planar, aromatic structures, similar to those of perfluorinated compounds, allow for significant π–π stacking, making them suitable for various organic materials and nanoscience applications (Segura et al., 2015).
Orientations Futures
The development of efficient synthetic methods that convert chemical feedstocks into biologically important and complex structures has significantly advanced drug discovery and development . The future directions in this field could involve the exploration of new synthetic methods and the application of these methods in drug discovery .
Propriétés
IUPAC Name |
N-[(1R,2R)-1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N2O4S2/c17-15(18,19)29(25,26)23-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-30(27,28)16(20,21)22/h1-10,13-14,23-24H/t13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAIGOHPAZPGOU-ZIAGYGMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine | |
CAS RN |
121788-73-6 |
Source


|
| Record name | (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

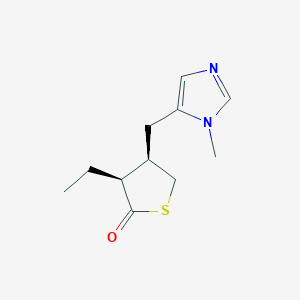
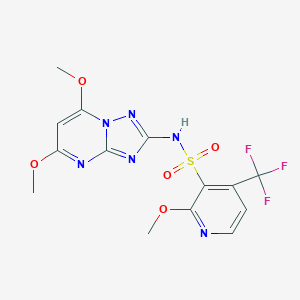
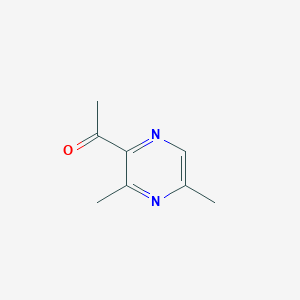
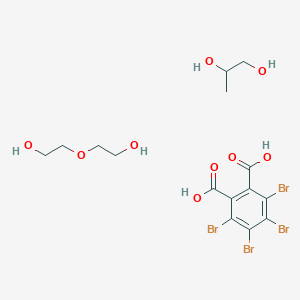


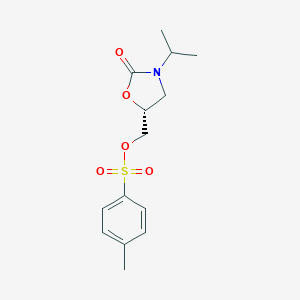
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)



